

C.I. Disperse Yellow 70: Exploring its Potential as a Molecular Probe

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Compound of Interest

Compound Name: *C.I. Disperse yellow 70*

Cat. No.: *B1143457*

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Abstract

C.I. Disperse Yellow 70, a monoazo dye, is primarily recognized for its application in the textile industry for dyeing synthetic fibers. While its properties as a colorant are well-documented, its potential utility as a molecular probe in biological and pharmaceutical research remains largely unexplored. This document aims to provide a comprehensive overview of the known characteristics of **C.I. Disperse Yellow 70** and to explore, based on the broader understanding of azo dye chemistry, its hypothetical application as a molecular probe. Due to a lack of specific studies on **C.I. Disperse Yellow 70** in this context, the experimental protocols and data presented herein are illustrative and based on the general principles of fluorescent molecular probe design and application.

Introduction to C.I. Disperse Yellow 70

C.I. Disperse Yellow 70 is a synthetic organic compound belonging to the single azo class of dyes.^[1] Its primary application lies in the dyeing of textiles due to its ability to disperse in water and impart a "red light yellow" color.^[1] The fundamental chemical and physical properties of **C.I. Disperse Yellow 70** are summarized in the table below.

Table 1: Physicochemical Properties of **C.I. Disperse Yellow 70**

Property	Value	Reference
C.I. Name	Disperse Yellow 70	[1]
C.I. Number	11900	[1]
CAS Number	12223-91-5	[1]
Molecular Formula	C ₂₄ H ₁₇ N ₅ O ₅	[1]
Molecular Weight	455.42 g/mol	[1]
Chemical Class	Single Azo Dye	[1]
Manufacturing	Condensation of 1-Chloro-2,4-dinitrobenzene and Benzene-1,4-diamine, followed by diazotization and coupling with 2-hydroxyphenylbenzene.	[1]
Physical Appearance	Red-light yellow powder	[1]

Azo Dyes as Potential Molecular Probes

While specific data on **C.I. Disperse Yellow 70** is unavailable, the broader class of azo dyes has garnered interest for applications beyond textiles, including as molecular switches and sensors.^[2] Azo compounds, characterized by the R–N=N–R' functional group, can exhibit photoisomerization between their trans and cis configurations upon light exposure.^[3] This photoresponsive behavior is a key feature that can be harnessed for creating molecular probes.

Furthermore, some azo dyes exhibit fluorescence, a critical property for a molecular probe.^[4] ^[5]^[6] The fluorescence of these dyes can be sensitive to their local environment, a phenomenon known as solvatochromism, where the emission spectrum changes with the polarity of the solvent.^[7] This sensitivity can be exploited to probe the microenvironment of biological systems, such as the hydrophobic pockets of proteins or cellular membranes.

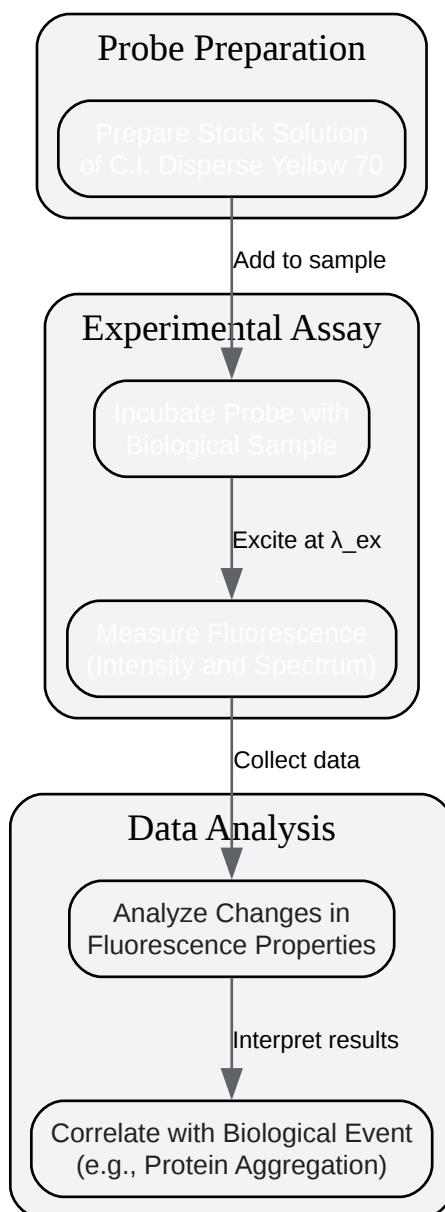
Hypothetical Application: C.I. Disperse Yellow 70 as a Polarity-Sensitive Fluorescent Probe

Disclaimer: The following application note is a hypothetical scenario based on the general properties of azo dyes and is intended for illustrative purposes only. There is currently no experimental evidence to support the use of **C.I. Disperse Yellow 70** for this application.

This hypothetical application explores the use of **C.I. Disperse Yellow 70** as a fluorescent probe to detect changes in micropolarity, for instance, during protein aggregation or binding events. The core principle is that the dye's fluorescence quantum yield and emission wavelength may be altered when it moves from a polar aqueous environment to a non-polar or hydrophobic environment, such as the interior of a protein aggregate.

Principle

The experimental workflow for evaluating a potential molecular probe is depicted below.



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Figure 1: Hypothetical workflow for using a fluorescent probe.

Experimental Protocol

Materials:

- **C.I. Disperse Yellow 70**
- Dimethyl sulfoxide (DMSO)

- Phosphate-buffered saline (PBS), pH 7.4
- Protein of interest (e.g., Bovine Serum Albumin as a model)
- Fluorometer

Protocol:

- Probe Preparation:
 - Prepare a 1 mM stock solution of **C.I. Disperse Yellow 70** in DMSO.
 - Store the stock solution at -20°C, protected from light.
- Protein Sample Preparation:
 - Prepare a series of protein solutions of varying concentrations in PBS.
 - Include a buffer-only control.
- Fluorescence Measurement:
 - To each protein solution and the buffer control, add the **C.I. Disperse Yellow 70** stock solution to a final concentration of 10 μ M.
 - Incubate the samples for 15 minutes at room temperature, protected from light.
 - Measure the fluorescence emission spectra using a fluorometer. The excitation wavelength would need to be determined experimentally, but a starting point could be in the UV-Vis absorption maximum of the dye.
 - Record the emission intensity at the peak wavelength.

Expected Results (Hypothetical)

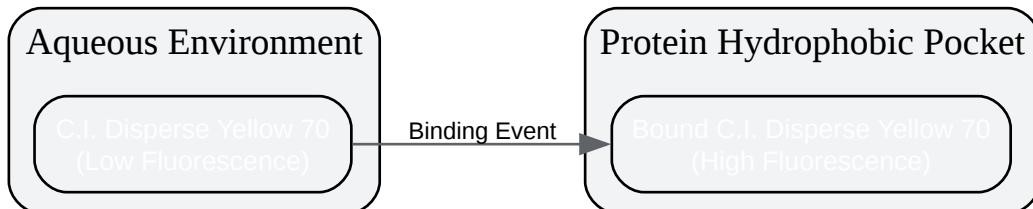
In this hypothetical scenario, an increase in fluorescence intensity and a blue-shift (shift to shorter wavelengths) in the emission maximum would be expected as the probe binds to hydrophobic regions of the protein, shielded from the polar aqueous environment.

Table 2: Hypothetical Fluorescence Data for **C.I. Disperse Yellow 70** with a Model Protein

Protein Concentration (μM)	Fluorescence Intensity (a.u.)	Emission Maximum (nm)
0 (Buffer)	100	580
10	250	570
20	500	565
50	1200	550
100	2500	545

Signaling Pathway Illustration (Hypothetical)

The following diagram illustrates the hypothetical mechanism of fluorescence change upon binding to a hydrophobic pocket in a protein.



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Figure 2: Hypothetical change in fluorescence upon binding.

Conclusion and Future Directions

Currently, there is no scientific literature to support the use of **C.I. Disperse Yellow 70** as a molecular probe. Its documented role is as a textile dye. However, the general photophysical properties of the broader class of azo dyes suggest that it could be a subject of interest for fundamental research into new fluorescent probes. Future studies would need to systematically characterize its photophysical properties, including absorption and emission spectra in various solvents (solvatochromism), fluorescence quantum yield, and lifetime. Furthermore, its interaction with various biomolecules would need to be investigated to determine any potential

for specific sensing applications. Such research would be essential to validate or refute its utility as a molecular probe for the scientific community.

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